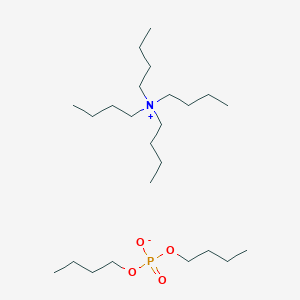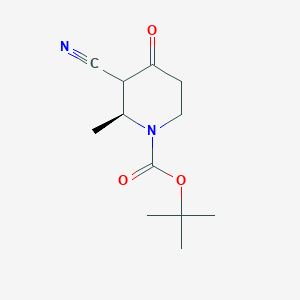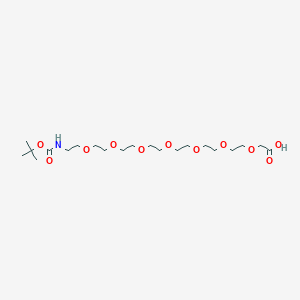
Tetrabutylammonium dibutyl phosphate
Vue d'ensemble
Description
Tetrabutylammonium dibutyl phosphate is a useful research compound. Its molecular formula is C24H54NO4P and its molecular weight is 451.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chromatographic Analysis : TBADP has been utilized in ion-pair chromatography for determining monobutyl phosphate (MBP) and dibutyl phosphate (DBP), which are degradation products of tributyl phosphate in waste mixtures (Grant et al., 1997).
Chemical Synthesis : It has been used in the chemical synthesis of phosphate esters and nucleotide triesters. For example, TBADP has been involved in exchanging phenyl and trichloroethyl groups for methyl, ethyl, and butyl groups in nucleotide triesters (Ogilvie & Beaucage, 1979).
Organophosphate Synthesis : TBADP plays a role in the synthesis of organophosphate monoesters from alcohols, useful for biochemical applications (Lira et al., 2013).
Ion-Selective Electrodes : It has been applied in the creation of ion-selective electrodes. For example, TBADP was used in constructing a hexylammonium ion-selective electrode (Katsu et al., 1997).
Solvent Extraction : TBADP is a part of solvent extraction processes, such as extracting lithium ions from aqueous solutions (Shi et al., 2017).
Anion Interaction Studies : TBADP salts have been used in studying the interaction of anions with receptors, contributing to the understanding of anion binding dynamics (Karnas et al., 2010).
Rare-Earth Mineral Flotation : It has been used as an aqueous collector in the flotation of rare-earth minerals, offering a new perspective for selective ionic-liquid collectors in mineral processing (Azizi et al., 2016).
DNA Research : TBADP analogs have been utilized to understand the behavior of DNA towards low energy electrons, particularly in studying single strand breaks in DNA (König et al., 2006).
Ion Channel Research : TBADP has been involved in the creation of synthetic ion channels, contributing to the understanding of ion transport and voltage dependence in biological systems (Kobuke et al., 1995).
Propriétés
IUPAC Name |
dibutyl phosphate;tetrabutylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C8H19O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-5-7-11-13(9,10)12-8-6-4-2/h5-16H2,1-4H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXPWHYYTZRAK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCCOP(=O)([O-])OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride](/img/structure/B8222795.png)
![N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8222806.png)
![(R)-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222814.png)
![2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222818.png)

![(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222832.png)
![(4R)-2-[2-[(S)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8222838.png)


![4,4''-Dihydroxy-[1,1':4',1''-terphenyl]-3,3''-dicarboxylic acid](/img/structure/B8222882.png)


![3'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B8222903.png)